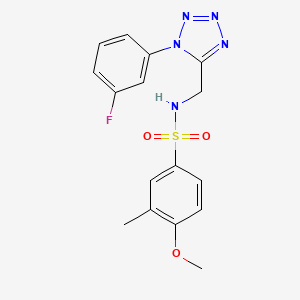
N-((1-(3-fluorophenyl)-1H-tetrazol-5-yl)methyl)-4-methoxy-3-methylbenzenesulfonamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-((1-(3-fluorophenyl)-1H-tetrazol-5-yl)methyl)-4-methoxy-3-methylbenzenesulfonamide is a useful research compound. Its molecular formula is C16H16FN5O3S and its molecular weight is 377.39. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
N-((1-(3-fluorophenyl)-1H-tetrazol-5-yl)methyl)-4-methoxy-3-methylbenzenesulfonamide is a compound of interest due to its potential biological activities, particularly in the context of medicinal chemistry. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy in various biological assays, and relevant case studies.
Chemical Structure and Properties
The compound can be described by its molecular formula C_{15}H_{16}F_{N}_{5}O_{3}S and a molecular weight of approximately 357.37 g/mol. The presence of the tetrazole ring and fluorophenyl group suggests potential interactions with biological targets, particularly in enzyme inhibition and receptor modulation.
Mechanisms of Biological Activity
The biological activity of this compound is primarily attributed to its structural components:
- Tetrazole Ring : Known for its role in modulating enzyme activity, particularly in inhibiting certain kinases and receptors involved in inflammatory responses.
- Fluorophenyl Group : This moiety may enhance lipophilicity, improving membrane permeability and bioavailability.
Biological Assays and Findings
Recent studies have highlighted the compound's activity across various biological assays:
- Antitumor Activity : In vitro studies demonstrated that the compound exhibited significant growth inhibition against various cancer cell lines. For instance, a study indicated that compounds with similar structures showed enhanced cytotoxicity when containing halogen substituents like fluorine .
- Enzyme Inhibition : The compound's ability to inhibit specific enzymes has been investigated. A notable finding was its interaction with retinoic acid receptor-related orphan receptor C (RORc), which plays a crucial role in the production of interleukin-17 (IL-17), a cytokine involved in autoimmune diseases .
- Selectivity and Potency : The selectivity profile of this compound has been compared to other compounds, revealing a favorable potency with over 200-fold selectivity against other nuclear receptors .
Case Studies
Several case studies provide insight into the compound's biological effectiveness:
- Study on RORc Inhibition : A preclinical study evaluated the efficacy of the compound as a RORc inverse agonist, demonstrating significant inhibition of IL-17 production in vitro and in vivo models. This suggests potential therapeutic applications in treating inflammatory conditions such as psoriasis and rheumatoid arthritis .
- Cancer Cell Line Testing : In a comparative study, this compound was tested against multiple cancer cell lines, showing IC50 values significantly lower than those observed for standard chemotherapeutic agents. This indicates a promising avenue for further investigation into its anticancer properties .
Data Summary
The following table summarizes key findings regarding the biological activity of this compound:
属性
IUPAC Name |
N-[[1-(3-fluorophenyl)tetrazol-5-yl]methyl]-4-methoxy-3-methylbenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16FN5O3S/c1-11-8-14(6-7-15(11)25-2)26(23,24)18-10-16-19-20-21-22(16)13-5-3-4-12(17)9-13/h3-9,18H,10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CETSRRHUFSBFIE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)S(=O)(=O)NCC2=NN=NN2C3=CC(=CC=C3)F)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16FN5O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














